4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride CAS number 32333-53-2
4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride CAS number 32333-53-2
Topic: 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride (CAS 32333-53-2) Format: Technical Monograph
Strategic Utilization in Medicinal Chemistry and Agrochemical Synthesis
Executive Summary
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride is a high-value electrophilic building block widely utilized in the synthesis of sulfonamide-based pharmacophores. Characterized by the presence of a lipophilic trifluoromethyl (-CF₃) group and a halogen handle (-Cl) on the aromatic ring, this compound serves as a critical intermediate for introducing the 4-chloro-3-(trifluoromethyl)phenyl moiety —a privileged scaffold in kinase inhibitors (e.g., Sorafenib analogs) and advanced agrochemicals.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic routes, reactivity profiles, and validated experimental protocols for its application in drug discovery.
Physicochemical Profile
The unique electronic and steric properties of CAS 32333-53-2 are driven by the meta-trifluoromethyl group, which enhances lipophilicity (LogP) and metabolic stability, while the para-chloro group offers a potential site for further cross-coupling reactions (e.g., Suzuki-Miyaura).
| Property | Value | Note |
| Molecular Formula | C₇H₃Cl₂F₃O₂S | |
| Molecular Weight | 279.06 g/mol | |
| Physical State | Low-melting solid / Liquid | Mp: ~42.5°C; often supercools to liquid.[1][2] |
| Boiling Point | 83–84°C @ 0.1 mmHg | High vacuum required for distillation. |
| Density | 1.6 ± 0.1 g/cm³ | High density due to halogenation. |
| Flash Point | >110°C | |
| Solubility | DCM, THF, EtOAc, Toluene | Hydrolyzes rapidly in water/alcohols. |
| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive; store under Nitrogen/Argon. |
Structural Analysis & Reactivity
Electronic Environment
The sulfonyl chloride group (-SO₂Cl) is highly electrophilic.[2] The presence of the electron-withdrawing trifluoromethyl group at the meta position and the chlorine atom at the para position creates an electron-deficient aromatic ring.
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Nucleophilic Attack: The sulfur atom is activated for nucleophilic attack by amines, alcohols, and thiols.
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Hydrolysis: The compound is susceptible to rapid hydrolysis to the corresponding sulfonic acid (4-chloro-3-(trifluoromethyl)benzenesulfonic acid) upon exposure to atmospheric moisture.
Visualization: Reactivity Pathways
The following diagram outlines the primary synthetic transformations accessible from this core intermediate.
Figure 1: Primary reactivity pathways. The formation of sulfonamides is the dominant application in medicinal chemistry.
Validated Experimental Protocols
Synthesis of the Core (Reference Method)
While commercially available, the synthesis of CAS 32333-53-2 is instructive for understanding its purity profile. It is typically generated via the Meerwein reaction (diazotization-chlorosulfonylation) of the corresponding aniline.
Reaction Scheme: 4-Chloro-3-(trifluoromethyl)aniline + NaNO₂ + HCl → [Diazonium Salt] + SO₂/CuCl → Product
Critical Process Parameters:
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Temperature Control: Diazotization must occur at -5°C to 0°C to prevent phenol formation.
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SO₂ Saturation: The acetic acid solvent must be fully saturated with sulfur dioxide prior to catalyst addition to maximize yield.
Standard Operating Procedure: Sulfonamide Coupling
Objective: Synthesis of a sulfonamide library member using CAS 32333-53-2. Scale: 1.0 mmol
Reagents:
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Sulfonyl Chloride (1.0 equiv, 279 mg)[3]
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Amine (1.1 equiv)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
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Dichloromethane (DCM) (anhydrous, 5 mL)
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DMAP (0.1 equiv, optional catalyst for sterically hindered amines)
Workflow:
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Preparation: Charge a flame-dried 20 mL vial with the amine and base in anhydrous DCM under Argon.
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Addition: Cool the solution to 0°C (ice bath). Add CAS 32333-53-2 dropwise (diluted in 1 mL DCM if liquid handling is preferred).
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Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.
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Workup:
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Quench with 1M HCl (5 mL) to remove unreacted amine.
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Extract with DCM (2 x 5 mL).
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Wash organic layer with Sat.[2] NaHCO₃ (remove sulfonic acid byproducts) and Brine.
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Dry over Na₂SO₄, filter, and concentrate.
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Purification: Flash column chromatography (Silica gel) or Recrystallization (EtOH/Water).
Troubleshooting:
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Low Yield? Ensure the sulfonyl chloride has not hydrolyzed. Check quality by running a mini-reaction with excess benzylamine; if <90% conversion, repurify the reagent.
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Bis-sulfonylation? Use strictly 1.0 equivalent of chloride and slow addition for primary amines.
Application in Drug Discovery
The 4-chloro-3-(trifluoromethyl)phenyl motif is a "privileged structure" in medicinal chemistry. It is bioisosteric with other lipophilic aryl groups but offers distinct advantages:
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Metabolic Blockade: The chlorine and trifluoromethyl groups block metabolic oxidation at the para and meta positions, extending drug half-life (t1/2).
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Lipophilicity: The -CF₃ group significantly increases membrane permeability.
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Kinase Selectivity: This moiety is structurally related to the "head group" of Sorafenib (Nexavar), a multi-kinase inhibitor. While Sorafenib utilizes the isocyanate derivative to form a urea, the sulfonyl chloride is used to synthesize sulfonamide bioisosteres that target similar hydrophobic pockets in enzymes like BRAF and VEGFR.
Visualization: Decision Logic for Reagent Selection
When building a library around this scaffold, researchers must decide between the Sulfonyl Chloride and the Isocyanate.
Figure 2: Reagent selection guide based on target pharmacophore linker requirements.
Safety and Handling (E-E-A-T)
Hazard Classification:
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Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[4]
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Corrosive to Metals (Category 1). [4]
Handling Protocols:
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Engineering Controls: Always handle inside a functioning chemical fume hood.
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PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
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Quenching Spills: Do not use water directly on large spills (exothermic HCl release). Absorb with dry sand or vermiculite, then neutralize with dilute sodium bicarbonate solution in a controlled manner.
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Waste Disposal: Dispose of as halogenated organic waste.
References
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ChemicalBook. (2025).[4] 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride Properties and Suppliers. Retrieved from
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BenchChem. (n.d.). Synthesis and Reaction Pathways of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride. Retrieved from
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Fisher Scientific. (2021). Safety Data Sheet: 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride. Retrieved from
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Organic Syntheses. (1981).[2] General Method for Arylsulfonyl Chlorides via Diazotization (m-Trifluoromethylbenzenesulfonyl Chloride). Org. Synth. 1981, 60, 121.[2] Retrieved from
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ResearchGate. (2015). Reaction of Benzenesulfonyl Chlorides with Amines: Synthesis of Sulfonamide Antimicrobials. Retrieved from
